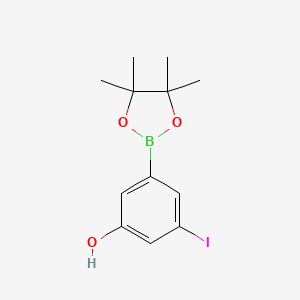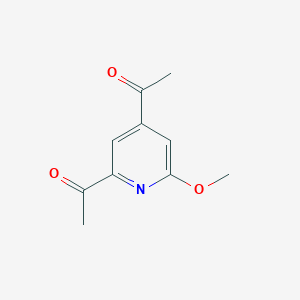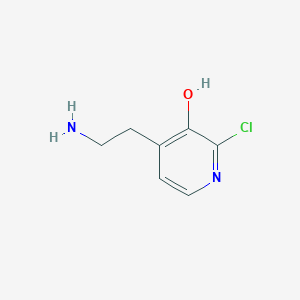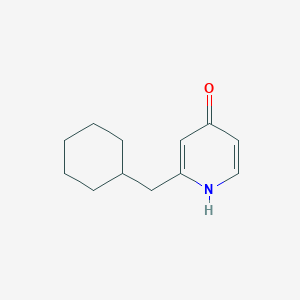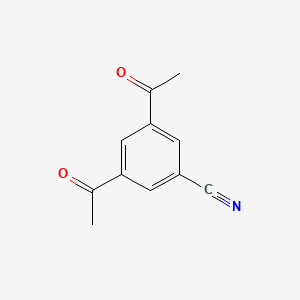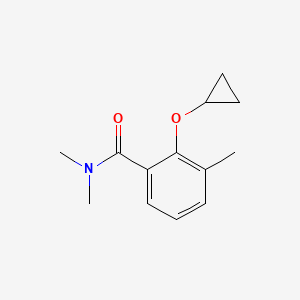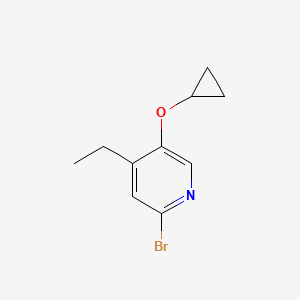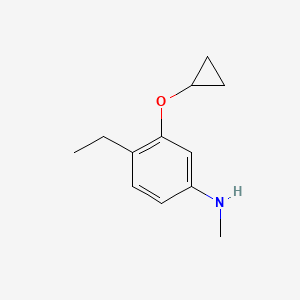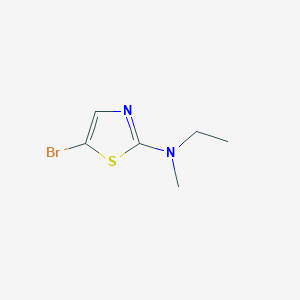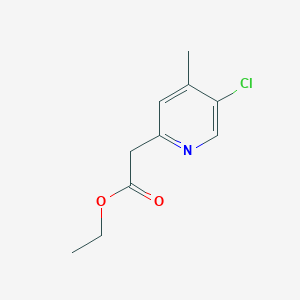
Ethyl 2-(5-chloro-4-methylpyridin-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-methylpyridine-2-acetic acid ethyl ester: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a methyl group at the 4th position, and an ethyl ester group at the 2nd position of the pyridine ring. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methylpyridine-2-acetic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine, which is chlorinated at the 5th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of Acetic Acid Derivative: The chlorinated product is then reacted with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate to form the ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of 5-chloro-4-methylpyridine-2-acetic acid ethyl ester may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-methylpyridine-2-acetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 5-Chloro-4-methylpyridine-2-acetic acid.
Substitution: 5-Substituted-4-methylpyridine-2-acetic acid ethyl ester.
Oxidation: 5-Chloro-4-formylpyridine-2-acetic acid ethyl ester or 5-chloro-4-carboxypyridine-2-acetic acid ethyl ester.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-methylpyridine-2-acetic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: It is employed in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-chloro-4-methylpyridine-2-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized to an active form in the body. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpyridine-2-acetic acid ethyl ester: Lacks the chloro group at the 5th position.
5-Chloro-2-methylpyridine-4-acetic acid ethyl ester: Has the methyl and chloro groups at different positions.
5-Chloro-4-methylpyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester.
Uniqueness
5-Chloro-4-methylpyridine-2-acetic acid ethyl ester is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the chloro and methyl groups on the pyridine ring enhances its reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
ethyl 2-(5-chloro-4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-8-4-7(2)9(11)6-12-8/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
RQYUXVQYAGFZGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC=C(C(=C1)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


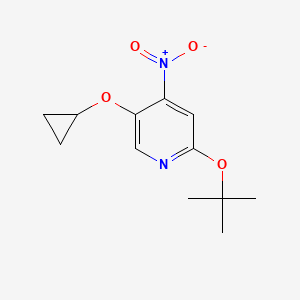
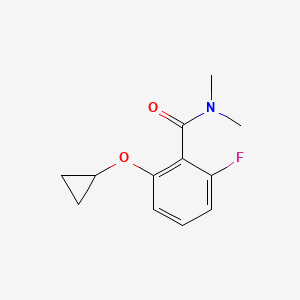
![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)

